molecular formula C22H23FN4O2 B1680633 Rimacalib CAS No. 215174-50-8

Rimacalib

Cat. No.: B1680633
CAS No.: 215174-50-8
M. Wt: 394.4 g/mol
InChI Key: MYTIJGWONQOOLC-HNNXBMFYSA-N
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Description

    Rimacalib: is a novel, orally bioavailable inhibitor of . .

  • CaMKII is a multifunctional serine/threonine kinase that plays crucial roles in various cellular processes, including signal transduction, gene expression, and synaptic plasticity.
  • Mechanism of Action

    Target of Action

    Rimacalib, also known as SMP-114, primarily targets the Ca2+/calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a crucial enzyme involved in various physiological processes, including synaptic plasticity, learning, memory, and inflammation .

    Mode of Action

    This compound acts as an inhibitor of CaMKII . By binding to CaMKII, it prevents the enzyme from performing its normal function, thereby modulating the biochemical processes in which CaMKII is involved .

    Biochemical Pathways

    The inhibition of CaMKII by this compound affects several biochemical pathways. CaMKII plays a central role in the calcium signaling pathway , which is crucial for various cellular functions, including cell proliferation, gene expression, and apoptosis . By inhibiting CaMKII, this compound can potentially influence these cellular processes .

    Pharmacokinetics

    It is known that this compound is a small molecule drug, which generally have good bioavailability due to their ability to cross cell membranes .

    Result of Action

    The molecular and cellular effects of this compound’s action primarily involve the reduction of CaMKII activity. This can lead to changes in calcium signaling within the cell, potentially affecting a variety of cellular functions . For instance, this compound has been used in trials studying the treatment of Rheumatoid Arthritis (RA), suggesting its potential role in modulating immune responses .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound, like other drugs, can be influenced by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations .

    Biochemical Analysis

    Biochemical Properties

    Rimacalib functions as an inhibitor of CaMKII, an enzyme that is pivotal in regulating calcium signaling pathways within cells. By inhibiting CaMKII, this compound can modulate various biochemical reactions. CaMKII is involved in processes such as synaptic plasticity, learning, memory, and chronic inflammatory pain . This compound’s interaction with CaMKII involves binding to the enzyme, thereby preventing its activation and subsequent phosphorylation of target proteins .

    Cellular Effects

    This compound has been shown to influence several cellular processes. In cardiomyocytes, this compound reduces sarcoplasmic reticulum (SR) calcium leak, which is associated with arrhythmogenesis and heart failure remodeling . This reduction in calcium leak helps in stabilizing cellular calcium levels, thereby improving cardiac function. Additionally, this compound has been observed to suppress spontaneous arrhythmogenic calcium release events, which are critical in maintaining proper cardiac rhythm .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by binding to CaMKII, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in calcium signaling pathways. By blocking CaMKII activity, this compound can modulate gene expression and cellular metabolism, leading to its therapeutic effects in conditions like rheumatoid arthritis and potentially cardiac diseases .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability and sustained inhibition of CaMKII activity over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing SR calcium leak and preventing arrhythmogenic events without negatively impacting overall cellular function

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with dosage. Lower doses of this compound have been effective in reducing inflammation and improving cardiac function without significant adverse effects. Higher doses may lead to toxicity and adverse effects, highlighting the importance of optimizing dosage for therapeutic use . Studies have shown that this compound can achieve therapeutic benefits at specific dosage thresholds, but exceeding these thresholds can result in detrimental effects.

    Metabolic Pathways

    This compound is involved in metabolic pathways related to calcium signaling. By inhibiting CaMKII, this compound affects the phosphorylation state of various proteins involved in calcium homeostasis. This inhibition can alter metabolic flux and influence the levels of metabolites associated with calcium signaling pathways

    Transport and Distribution

    Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to CaMKII and other cellular components. This compound’s localization within cells is crucial for its inhibitory effects on CaMKII and subsequent modulation of calcium signaling . Detailed studies on its transport mechanisms and distribution patterns are ongoing.

    Subcellular Localization

    This compound’s subcellular localization is primarily associated with regions where CaMKII is active, such as the sarcoplasmic reticulum in cardiomyocytes. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of CaMKII activity . Understanding the precise subcellular localization of this compound is essential for optimizing its therapeutic potential.

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Rimacalib are not widely available in the literature. it is synthesized through chemical processes in the laboratory.
    • Industrial production methods are proprietary, and detailed information may be restricted due to commercial interests.
  • Chemical Reactions Analysis

    • Rimacalib likely undergoes various chemical reactions, including oxidation, reduction, and substitution. precise reagents and conditions remain undisclosed.
    • Major products formed during these reactions are not explicitly documented.
  • Scientific Research Applications

      Chemistry: Rimacalib’s potential as a CaMKII inhibitor makes it valuable for studying kinase signaling pathways and drug development.

      Biology: Researchers explore its effects on cellular processes, including cell growth, differentiation, and apoptosis.

      Medicine: Beyond rheumatoid arthritis, this compound’s anti-inflammatory properties may have broader therapeutic applications.

      Industry: Its use in drug discovery and development could impact pharmaceutical research.

  • Comparison with Similar Compounds

    • Rimacalib’s uniqueness lies in its specific inhibition of CaMKII.
    • Similar compounds include other kinase inhibitors, but this compound’s selectivity for CaMKII sets it apart.

    Properties

    IUPAC Name

    N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MYTIJGWONQOOLC-HNNXBMFYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H23FN4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    215174-50-8
    Record name Rimacalib [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Rimacalib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12571
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name RIMACALIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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